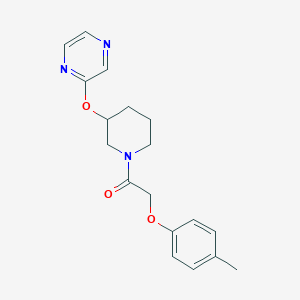

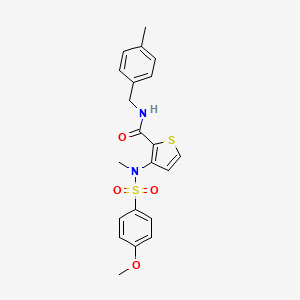

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)quinoxaline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antiarrhythmic Agents

Compounds with structures similar to N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)quinoxaline-2-carboxamide have been synthesized and evaluated for their antiarrhythmic properties. For instance, tetramethyl-3-pyrrolinecarboxamide compounds exhibited significant activity against aconitine-induced arrhythmia, with some derivatives showing higher activity and a better chemotherapeutic index than quinidine. These findings suggest potential applications in developing new antiarrhythmic drugs (Hankovszky, O. et al., 1986).

Cannabinoid Receptor Antagonists

Research into N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), a compound with a similar structural motif, has highlighted its potential as a potent and selective antagonist for the CB1 cannabinoid receptor. Such compounds could be useful in developing therapies targeting cannabinoid receptor-mediated diseases (Shim, J. et al., 2002).

Metal Ion Coordination for Targeted Delivery

Compounds containing nitrogen atoms capable of forming coordinate bonds with metal ions, such as Mn(II) and Fe(II), have been synthesized. These compounds can form complexes with metal ions and a neutral molecule of nitric oxide (NO), potentially useful for targeted NO delivery to biological sites like tumors (Yang, Y.-Q. et al., 2017).

Photocatalytic and Magnetic Properties

Research on quinoline–imidazole–monoamide ligands and their complexes with octamolybdate has demonstrated potential applications in electrocatalysis, photocatalysis, and magnetic properties. These complexes have shown promising activity in the reduction of inorganic substances and the oxidation of organic compounds, along with photocatalytic degradation of organic dyes (Li, L. et al., 2020).

Synthesis of Fused Heterocycles

The development of methodologies for synthesizing fused heterocycles, such as 1,2,4-triazolo[1,5-a]quinoline derivatives, demonstrates the versatility of quinoline-based compounds in constructing complex molecular architectures. These synthetic approaches provide efficient methods to construct tricyclic heterocycles, which could have various applications in medicinal chemistry (Ladani, G. G. & Patel, M. P., 2015).

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

The compound acts as an activator for the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in the cell’s excitability .

Biochemical Pathways

The activation of GIRK channels affects several biochemical pathways. These channels play a crucial role in regulating heart rate and are involved in numerous physiological processes such as pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

The compound has been evaluated in tier 1 DMPK assays, which assess the drug metabolism and pharmacokinetic properties . The compound displays nanomolar potency as a GIRK1/2 activator and has improved metabolic stability over the prototypical urea-based compounds .

Result of Action

The activation of GIRK channels by the compound leads to changes in the cell’s excitability. This can have various effects depending on the specific cell type and the physiological context .

properties

IUPAC Name |

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S/c23-18(17-11-19-15-3-1-2-4-16(15)21-17)20-13-5-8-22(9-6-13)14-7-10-26(24,25)12-14/h1-4,11,13-14H,5-10,12H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJARFPBEUHKFCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=NC3=CC=CC=C3N=C2)C4CCS(=O)(=O)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)quinoxaline-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2763538.png)

![3-(4-fluorophenyl)-1-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-5-carboxamide](/img/structure/B2763540.png)

![1-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2763542.png)

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2763544.png)

![{7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B2763546.png)

![6-((2,4-dichloro-5-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2763547.png)

![4-benzyl-N-cyclopentyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2763549.png)